molecular formula C22H22N4O2 B2838252 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109462-29-3

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2838252
CAS No.: 2109462-29-3
M. Wt: 374.444
InChI Key: KRQMTAKLIPHBNE-UHFFFAOYSA-N
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Description

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, including the formation of the bicyclic core, the introduction of the pyridin-2-yloxy group, and the attachment of the quinolin-8-yl moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyridin-2-yloxy and quinolin-8-yl moieties.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide functionality.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has shown potential as a ligand for various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

Industry

Industrially, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide shares structural similarities with other bicyclic compounds, such as tropane alkaloids and quinoline derivatives.

Uniqueness

What sets this compound apart is its unique combination of a bicyclic core with pyridin-2-yloxy and quinolin-8-yl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-pyridin-2-yloxy-N-quinolin-8-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(25-19-7-3-5-15-6-4-12-24-21(15)19)26-16-9-10-17(26)14-18(13-16)28-20-8-1-2-11-23-20/h1-8,11-12,16-18H,9-10,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQMTAKLIPHBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CC4=C3N=CC=C4)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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